4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions. One common method involves the reaction of 2,4-diaminopyrimidine with 1H-pyrazole-1-carboxaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with 4-(pyrido[3,4-d]pyrimidin-4-yl)piperazine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-4-yl)pyridine: A related compound with similar structural features but different biological activities.
Pyrido[3,4-d]pyrimidine derivatives: Compounds with variations in the pyridopyrimidine ring, exhibiting diverse chemical and biological properties.
Uniqueness
4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of pyrazole, pyrimidine, and pyridopyrimidine rings. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C18H17N9 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H17N9/c1-3-24-27(5-1)17-10-16(21-13-22-17)25-6-8-26(9-7-25)18-14-2-4-19-11-15(14)20-12-23-18/h1-5,10-13H,6-9H2 |
InChI Key |
VOSIERKWVYQNMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=NC5=C4C=CN=C5 |
Origin of Product |
United States |
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